5-Bromo-8-(difluoromethoxy)quinoline
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Overview
Description
5-Bromo-8-(difluoromethoxy)quinoline: is a heterocyclic aromatic compound with the molecular formula C10H6BrF2NO It is characterized by the presence of a bromine atom at the 5th position and a difluoromethoxy group at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(difluoromethoxy)quinoline typically involves the bromination of 8-(difluoromethoxy)quinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-8-(difluoromethoxy)quinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding quinoline alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Quinoline derivatives with various substituents replacing the bromine atom.
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Reduction Products: Quinoline alcohols or amines.
Scientific Research Applications
Chemistry: 5-Bromo-8-(difluoromethoxy)quinoline is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for the exploration of new therapeutic agents targeting various biological pathways.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the development of anti-cancer and anti-microbial agents. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(difluoromethoxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the bioavailability and efficacy of therapeutic agents.
Comparison with Similar Compounds
5-Bromo-8-(trifluoromethoxy)quinoline: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
6-Bromo-4-(difluoromethoxy)quinoline: Similar in structure but with the bromine and difluoromethoxy groups at different positions.
Uniqueness: 5-Bromo-8-(difluoromethoxy)quinoline is unique due to the specific positioning of the bromine and difluoromethoxy groups on the quinoline ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo selective chemical reactions and its potential as a pharmacophore set it apart from other similar compounds.
Properties
IUPAC Name |
5-bromo-8-(difluoromethoxy)quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-3-4-8(15-10(12)13)9-6(7)2-1-5-14-9/h1-5,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOINTQKILDHQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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